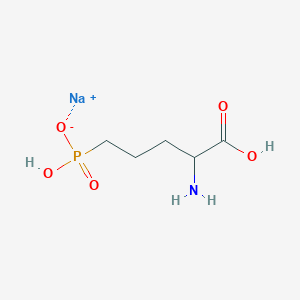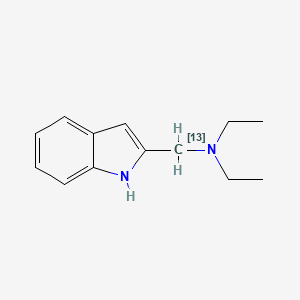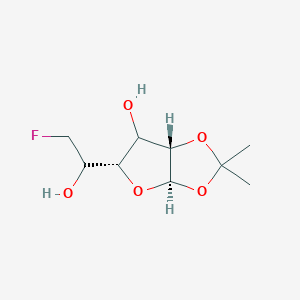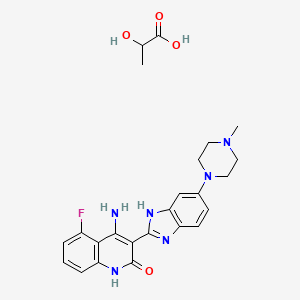
DL-AP5 Sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
DL-AP5 Sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a tool to study NMDA receptor function and to inhibit NMDA-dependent synaptic plasticity. This compound is also used in research related to neurodegenerative diseases, such as Alzheimer’s disease, where NMDA receptor dysfunction is implicated .
作用機序
DL-AP5 ナトリウム塩は、NMDA 受容体に結合し、天然のリガンドであるグルタミン酸と競合することで作用します。この結合は受容体の活性を阻害し、ニューロンへのカルシウムイオンの流入を防ぎます。 NMDA 受容体活性の阻害は、シナプス可塑性と神経保護の研究に不可欠です .
類似の化合物との比較
類似の化合物:- D-AP5 (D-2-アミノ-5-ホスホノペンタン酸)
- L-AP5 (L-2-アミノ-5-ホスホノペンタン酸)
- DL-APV (DL-2-アミノ-5-ホスホノバレリック酸)
独自性: DL-AP5 ナトリウム塩は、D-異性体と L-異性体のラセミ混合物であるため、NMDA 受容体活性のバランスのとれた阻害を提供します。 これは、NMDA 受容体の幅広い阻害が必要な研究において貴重なツールとなります .
生化学分析
Biochemical Properties
DL-AP5 Sodium salt acts as a competitive antagonist at the NMDA receptor, specifically binding to the glutamate site. This interaction inhibits NMDA receptor-mediated synaptic plasticity, which is crucial for learning and memory processes. The compound is a racemic mixture of the D- and L-isomers of AP5, with the D-isomer being significantly more potent . This compound interacts with NMDA receptors on neurons, preventing the binding of glutamate and thus inhibiting excitatory neurotransmission .
Cellular Effects
This compound has profound effects on various cell types, particularly neurons. By blocking NMDA receptors, it reduces NMDA-induced depolarization of cortical neurons without affecting responses to other excitatory amino acids like quisqualic acid or kainic acid . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting processes such as synaptic plasticity and neuroprotection .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This blockade prevents the influx of calcium ions through the receptor channel, which is essential for activating downstream signaling pathways involved in synaptic plasticity and neuroprotection . The compound’s ability to inhibit NMDA receptor activity makes it a valuable tool for studying the molecular mechanisms underlying excitotoxicity and neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored under desiccating conditions at room temperature and can be used for up to 12 months . In vitro studies have shown that the inhibition of NMDA receptor activity by this compound is rapid and sustained, with no significant degradation observed over short-term experiments
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects . At higher doses, this compound can induce neurotoxicity and other adverse effects, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is primarily involved in the inhibition of NMDA receptor-mediated signaling pathways. It does not undergo significant metabolic transformation, as its primary function is to block receptor activity rather than participate in metabolic processes . The compound’s interaction with NMDA receptors affects metabolic flux and metabolite levels by modulating calcium ion influx and downstream signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It binds to NMDA receptors on the cell surface, where it exerts its inhibitory effects . The compound’s distribution is influenced by its solubility and the presence of transporters or binding proteins that facilitate its localization to specific cellular compartments .
Subcellular Localization
This compound is localized primarily at the cell membrane, where NMDA receptors are situated. Its activity is dependent on its ability to bind to these receptors and inhibit their function . The compound does not possess specific targeting signals or post-translational modifications that direct it to other subcellular compartments .
準備方法
合成経路と反応条件: DL-AP5 ナトリウム塩は、2-アミノ-5-ホスホノペンタン酸から始まる一連の化学反応によって合成されます。ナトリウム塩形態は、酸を水酸化ナトリウムで中和することによって達成されます。 合成には、最終生成物の純度と収率を確保するために、反応条件を慎重に制御することが含まれます .
工業生産方法: DL-AP5 ナトリウム塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、純度≥98%(HPLC)の製品を実現するために、高純度試薬と高度な精製技術の使用が含まれます。 生産は、一貫性と品質を確保するために、制御された条件下で行われます .
化学反応の分析
反応の種類: DL-AP5 ナトリウム塩は、アミノ基とホスホノ基の存在により、主に置換反応を起こします。 これらの反応は、通常、化合物の分解を防ぐために、穏やかな条件下で行われます .
一般的な試薬と条件: DL-AP5 ナトリウム塩を含む反応で使用される一般的な試薬には、中和のための水酸化ナトリウム、および精製のためのさまざまな有機溶媒が含まれます。 反応は通常、化合物の安定性を維持するために室温で行われます .
生成される主要な生成物: DL-AP5 ナトリウム塩の反応から生成される主要な生成物は、通常、元の化合物の誘導体であり、アミノ基またはホスホノ基が他の官能基で置換されています .
科学研究への応用
DL-AP5 ナトリウム塩は、特に化学、生物学、医学の分野において、科学研究において幅広い用途を持っています。それは一般的に、NMDA 受容体の機能を研究し、NMDA依存性シナプス可塑性を阻害するためのツールとして使用されます。 この化合物は、NMDA 受容体の機能不全が関与するアルツハイマー病などの神経変性疾患に関連する研究にも使用されています .
類似化合物との比較
Similar Compounds:
- D-AP5 (D-2-Amino-5-phosphonopentanoic acid)
- L-AP5 (L-2-Amino-5-phosphonopentanoic acid)
- DL-APV (DL-2-Amino-5-phosphonovaleric acid)
Uniqueness: DL-AP5 Sodium salt is unique due to its racemic mixture of D- and L-isomers, providing a balanced inhibition of NMDA receptor activity. This makes it a valuable tool in research where a broad inhibition of NMDA receptors is required .
特性
IUPAC Name |
sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRCYAPNGUCHOE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










